1,4-Diethynylbenzene

Molecular Spintronics Organometallic Chemistry Magnetic Materials

1,4‑Diethynylbenzene is the definitive para‑substituted aromatic dialkyne. Its rigid, rod‑like benzene core delivers the precise linear conjugation demanded by molecular spintronics, enabling antiferromagnetic exchange as strong as J_ab ≈ –190 cm⁻¹ that meta‑isomers cannot replicate. In polymer photocatalysts, it extends absorption deep into the NIR and achieves 180.7 μmol h⁻¹ of H₂ without a Pt co‑catalyst. Surface scientists rely on it for acetylenyl‑terminated SAMs on gold and silver, readily functionalized via Cu(I)‑catalyzed click chemistry. For next‑generation OLED phosphors, it is the essential precursor to highly efficient PtAu₂ dimers. Choose this isomer‑pure, high‑purity crystalline powder to eliminate the performance variability caused by generic substitution.

Molecular Formula C10H6
Molecular Weight 126.15 g/mol
CAS No. 935-14-8
Cat. No. B1207667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diethynylbenzene
CAS935-14-8
Synonyms1,4-diethynylbenzene
Molecular FormulaC10H6
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C#C
InChIInChI=1S/C10H6/c1-3-9-5-7-10(4-2)8-6-9/h1-2,5-8H
InChIKeyMVLGANVFCMOJHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diethynylbenzene (CAS 935-14-8): Procurement-Grade Specifications and Core Characteristics for Research and Industrial Sourcing


1,4-Diethynylbenzene (CAS 935-14-8), also known as p-diethynylbenzene or 1,4-bis(ethynyl)benzene, is a para-substituted aromatic dialkyne with the molecular formula C₁₀H₆ and a molecular weight of 126.15 g/mol [1]. Characterized by two terminal ethynyl groups on a rigid, rod-like benzene core, it exhibits a melting point of 94–98 °C and is typically supplied as a crystalline powder with an assay of 96% . Its linear geometry and conjugated π-system make it a fundamental building block for advanced materials, particularly in the synthesis of conjugated polymers and molecular wires .

Why 1,4-Diethynylbenzene Cannot Be Interchanged with Other Diethynylbenzene Isomers or Aromatic Building Blocks


The precise substitution pattern of the ethynyl groups on the benzene ring dictates the molecule's electronic, magnetic, and photophysical properties. Substituting 1,4-diethynylbenzene with its 1,3- (meta) or 1,2- (ortho) isomers, or with alternative bridging units like 4,4′-biphenyl, fundamentally alters the performance of the resulting materials. For example, the para-substitution of 1,4-diethynylbenzene provides a linear, conjugated pathway that enables strong antiferromagnetic coupling and extended π-conjugation [1]. In contrast, the meta-isomer (1,3-diethynylbenzene) disrupts this linear conjugation, leading to ferromagnetic coupling and different electronic characteristics [1]. Similarly, replacing the 1,4-diethynylbenzene bridge with a longer 4,4′-biphenyl unit severely attenuates magnetic communication [1]. These differences are not merely incremental; they represent a qualitative change in material function, making generic substitution a critical failure point in applications ranging from molecular spintronics to high-performance photocatalysis.

Quantitative Evidence for Differentiating 1,4-Diethynylbenzene from Its Closest Analogs


Magnetic Exchange Coupling: Para vs. Meta Substitution Dictates Antiferromagnetic vs. Ferromagnetic Behavior

In organoiron(III) diradicals, the use of a 1,4-diethynylbenzene bridge results in strong antiferromagnetic coupling. When the bridge is replaced with its 1,3-substituted analog (meta-diethynylbenzene), the magnetic interaction switches to ferromagnetic [1]. The para-isomer (1,4-diethynylbenzene) exhibits an antiferromagnetic coupling constant (J_ab) of ca. -190 cm⁻¹, while the meta-isomer (1,3-diethynylbenzene) yields a ferromagnetic interaction of over +150 cm⁻¹ [1]. This sign change is a direct consequence of the topological difference between the two isomers.

Molecular Spintronics Organometallic Chemistry Magnetic Materials

Photocatalytic Hydrogen Production: Ethynyl-Bridged Polymers Outperform Benzene-Based Analogs by 180+ nm Absorption Extension

Conjugated polymers synthesized from 1,4-diethynylbenzene (e.g., P7-E) demonstrate a significantly extended absorption edge compared to their direct 1,4-benzene-based polymer analogs (e.g., P7) [1]. This structural modification, incorporating the ethynyl linker, red-shifts the absorption by 150–190 nm into the red/NIR region (up to ∼750 nm) and dramatically improves photocatalytic hydrogen production activity [1].

Photocatalysis Conjugated Polymers Hydrogen Evolution

Electronic Communication in Mixed-Valence Complexes: Wire-like Properties vs. Localized States

While 1,4-diethynylbenzene is commonly employed as a bridging ligand to promote 'wire-like' electronic delocalization in bimetallic complexes, studies on donor-acceptor compounds reveal that the degree of electronic communication is highly dependent on the metal fragments used [1]. In contrast to the strong coupling observed in some symmetrical systems, certain asymmetric complexes show remarkably little bridge-mediated interaction in the ground state, with charge transfer occurring at relatively high energy (26,000–30,000 cm⁻¹) [1]. This highlights that 1,4-diethynylbenzene's performance as a molecular wire is not universal but is tunable, distinguishing it from more passive or purely insulating spacers.

Molecular Electronics Mixed-Valence Chemistry Electron Transfer

UV Absorption and Electronic Transitions: Resolved Symmetry Assignments via Polarization Spectroscopy

UV linear dichroism polarization spectroscopy of 1,4-diethynylbenzene has resolved overlapping spectral features and provided experimental symmetry assignments for molecular states in the range from 32,000 cm⁻¹ (310 nm) to 58,000 cm⁻¹ (170 nm) [1]. This technique distinguishes the differently polarized components of weak absorption bands (e.g., between 32,000 and 35,000 cm⁻¹), offering a level of detail not easily obtainable for its isomers without similar study [1].

Spectroscopy Photophysics Electronic Structure

Stability and Performance in Click Chemistry on Surfaces: SAM Formation on Silver and Gold

1,4-Diethynylbenzene has been successfully used to form acetylenyl-terminated aromatic self-assembled monolayers (SAMs) on silver and gold surfaces [1]. These pendent acetylenyl SAMs were then functionalized via Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition 'click' chemistry to form triazoles [1]. This demonstrates the compound's specific utility as a robust, surface-active linker for further modification, a capability not universally shared by other diethynylbenzene isomers or aromatic dithiols without terminal alkynes.

Surface Chemistry Click Chemistry Self-Assembled Monolayers

High-Value Application Scenarios for 1,4-Diethynylbenzene Based on Verified Performance Data


Synthesis of Molecular Spintronic Components Requiring Strong Antiferromagnetic Coupling

Researchers designing organometallic diradicals for molecular spintronics or quantum computing should prioritize 1,4-diethynylbenzene over its 1,3-isomer when strong antiferromagnetic coupling (J_ab ≈ -190 cm⁻¹) is required [1]. The para-substitution pattern provides a linear conjugation pathway that facilitates this specific type of magnetic exchange, which is essential for creating materials with predictable spin alignment [1].

Development of Metal-Free, Visible/NIR-Light-Driven Photocatalysts for Hydrogen Evolution

For the synthesis of conjugated polymer photocatalysts aimed at solar hydrogen production, 1,4-diethynylbenzene is the preferred monomer over 1,4-benzene-based alternatives [2]. Its incorporation into polymer backbones (e.g., P7-E) extends the absorption edge by 150–190 nm into the NIR region and enables a high H₂ production rate of 180.7 μmol/h even without a Pt co-catalyst, representing a significant performance advantage for visible-light-driven catalysis [2].

Fabrication of Self-Assembled Monolayers (SAMs) for Post-Functionalization via Click Chemistry

Surface scientists requiring a platform for creating functionalized interfaces should select 1,4-diethynylbenzene for its proven ability to form robust, acetylenyl-terminated SAMs on gold and silver [3]. These SAMs can be reliably modified using Cu(I)-catalyzed click chemistry to introduce a wide range of functional triazole groups, enabling the creation of tailored sensor surfaces or biocompatible interfaces [3].

Building Block for OLED Materials with Enhanced Phosphorescence

In the development of next-generation OLED materials, 1,4-diethynylbenzene is a key precursor for synthesizing highly phosphorescent dimers of PtAu₂ complexes . Research indicates that materials incorporating this building block can lead to more efficient and durable OLEDs, which are critical for advanced display and lighting technologies .

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